molecular formula C13H10Br3N B14722833 3,9-dibromo-9H-fluoren-2-amine;hydrobromide CAS No. 6957-57-9

3,9-dibromo-9H-fluoren-2-amine;hydrobromide

Cat. No.: B14722833
CAS No.: 6957-57-9
M. Wt: 419.94 g/mol
InChI Key: KFNCRVWBRPCBHZ-UHFFFAOYSA-N
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Description

3,9-Dibromo-9H-fluoren-2-amine;hydrobromide is a chemical compound with the molecular formula C13H9Br2N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dibromo-9H-fluoren-2-amine typically involves the bromination of fluorene followed by amination. One common method includes the following steps:

    Bromination: Fluorene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 9 positions.

    Amination: The dibrominated fluorene is then reacted with ammonia or an amine source to introduce the amine group at the 2 position.

Industrial Production Methods

Industrial production of 3,9-dibromo-9H-fluoren-2-amine;hydrobromide may involve large-scale bromination and amination processes, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,9-Dibromo-9H-fluoren-2-amine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,9-Dibromo-9H-fluoren-2-amine;hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of materials such as polymers and dyes.

Mechanism of Action

The mechanism by which 3,9-dibromo-9H-fluoren-2-amine;hydrobromide exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and amine group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dibromo-9H-fluoren-2-amine: Similar structure but with bromine atoms at the 3 and 7 positions.

    9H-Fluoren-2-amine, 7-bromo-9,9-diethyl-N,N-bis(3-methoxyphenyl)-: Another derivative with different substituents.

Uniqueness

3,9-Dibromo-9H-fluoren-2-amine;hydrobromide is unique due to the specific positioning of the bromine atoms and the amine group, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

6957-57-9

Molecular Formula

C13H10Br3N

Molecular Weight

419.94 g/mol

IUPAC Name

3,9-dibromo-9H-fluoren-2-amine;hydrobromide

InChI

InChI=1S/C13H9Br2N.BrH/c14-11-5-9-7-3-1-2-4-8(7)13(15)10(9)6-12(11)16;/h1-6,13H,16H2;1H

InChI Key

KFNCRVWBRPCBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC(=C(C=C23)Br)N)Br.Br

Origin of Product

United States

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